4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide
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Overview
Description
4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a benzodioxepin moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the coupling of the brominated benzamide with the benzodioxepin moiety through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.
Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and benzodioxepin moieties. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-methylbenzylamine: Shares the brominated benzamide structure but lacks the benzodioxepin moiety.
Diazepam: Contains a benzodiazepine ring, which is structurally similar to the benzodioxepin moiety but differs in its pharmacological properties.
Coumarin derivatives: These compounds share the benzodioxepin structure but differ in their functional groups and biological activities.
Uniqueness
4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is unique due to the combination of the brominated benzamide and benzodioxepin moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18BrNO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
4-bromo-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C18H18BrNO3/c1-12-9-16-17(23-8-2-7-22-16)10-14(12)11-20-18(21)13-3-5-15(19)6-4-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21) |
InChI Key |
IRWJZFXBMUZWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C3=CC=C(C=C3)Br)OCCCO2 |
Origin of Product |
United States |
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